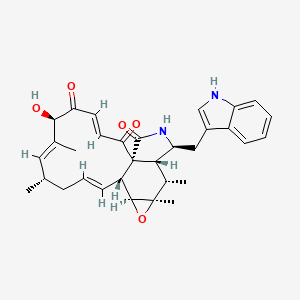

Chaetoglobosin A

Descripción general

Descripción

Chaetoglobosin A is a secondary metabolite produced by fungi, particularly those belonging to the genera Chaetomium, Penicillium, and Calonectria . It is a member of the cytochalasan family of natural products, known for its complex structure and diverse biological activities, including anticancer, antimicrobial, and cytotoxic effects .

Aplicaciones Científicas De Investigación

Chaetoglobosin A has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Chaetoglobosin A (ChA), a member of the cytochalasan family, primarily targets the filamentous actin in cells . Actin is a crucial component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays vital roles in intracellular transport and cell division .

Mode of Action

ChA interacts with filamentous actin, leading to cell-cycle arrest and inhibition of membrane ruffling and cell migration . This interaction alters the dynamic properties of the actin filament network by capping their growing ends, thereby blocking the assembly or disassembly of the microfilaments .

Biochemical Pathways

ChA affects several biochemical pathways. It increases reactive oxygen species (ROS) and decreases mitochondrial membrane potential (MMP) in cells . It also activates the MAPK and PI3K-AKT-mTOR pathways , which are involved in cell proliferation, survival, and migration . Furthermore, ChA is known to positively regulate the Gα-cAMP/PKA pathway , which modulates mycelial growth and development, and secondary metabolism in filamentous fungi .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ChA is limited. It’s known that cha is a secondary metabolite produced by the fungusChaetomium globosum

Result of Action

The interaction of ChA with its targets leads to a range of molecular and cellular effects. It induces apoptosis in various cancer cells, including chronic lymphocytic leukemia cells and human bladder cancer cells . It also inhibits cell mitosis, leading to an increase in the number of sub-G1 phase cells .

Análisis Bioquímico

Biochemical Properties

Chaetoglobosin A interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound begins with a product from hybrid PKS-NRPS encoded by the gene CHGG_01239 . This process involves multiple oxidations which form different intermediates depending on the order of functional groups oxidized .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts cellular division and movement . Exposure to this compound has been linked to neuronal damage, peritonitis, and cutaneous lesions .

Molecular Mechanism

The molecular mechanism of this compound involves a series of biochemical reactions. The PKS-NRPS product undergoes a diels alder, to form prochaetoglobosin I (2) and is subsequently oxidized in different paths . This includes the formation of an epoxide, di-hydroxylation, and a final oxidation of one hydroxyl to ketone to form this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, injection of this compound is lethal when administered at relatively low doses in animals . The 50% lethal dose of this compound was determined in mice to be 6.5 mg/kg in males and 17.8 mg/kg in females when injected subcutaneously .

Metabolic Pathways

This compound is involved in several metabolic pathways. The Gα-cAMP/PKA signaling pathway has been shown to positively regulate the biosynthesis of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chaetoglobosin A is biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway . The biosynthesis involves multiple oxidation steps, including the formation of intermediates such as prochaetoglobosin I, prochaetoglobosin IV, and cytoglobosin D . The final product, this compound, is formed through a series of redox reactions catalyzed by specific enzymes .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungal strains known to produce this compound. For instance, Chaetomium globosum is often used for large-scale production . The fermentation process is optimized to enhance the yield of this compound, and the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Chaetoglobosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation steps are particularly crucial in its biosynthesis, involving enzymes such as FAD-dependent monooxygenase and cytochrome P450 oxygenases .

Common Reagents and Conditions: The biosynthesis of this compound involves reagents such as acetyl-coenzyme A (CoA) and malonyl-CoA as precursors . The reactions are typically carried out under controlled conditions to ensure the proper formation of intermediates and the final product .

Major Products Formed: The major products formed during the biosynthesis of this compound include prochaetoglobosin I, prochaetoglobosin IV, cytoglobosin D, and chaetoglobosin J . These intermediates undergo further oxidation to form the final product, this compound .

Comparación Con Compuestos Similares

- Chaetoglobosin B

- Chaetoglobosin C

- Aspochalasin

- Cytoglobosin D

- Prochaetoglobosin I

Chaetoglobosin A stands out due to its potent anticancer and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .

Propiedades

Número CAS |

50335-03-0 |

|---|---|

Fórmula molecular |

C32H36N2O5 |

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

(1R,3E,6R,7E,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17?,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |

Clave InChI |

OUMWCYMRLMEZJH-ZDSWJECVSA-N |

SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

SMILES isomérico |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)CC5=CNC6=CC=CC=C65 |

SMILES canónico |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Apariencia |

YellowPowder |

Pictogramas |

Irritant |

Sinónimos |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chaetoglobosin A (ChA) binds to actin filaments, specifically at the barbed end, inhibiting both polymerization and depolymerization. [] This interaction disrupts the cytoskeleton, leading to a variety of downstream effects, including:

- Inhibition of cell division and motility []

- Induction of multinucleation []

- Alteration of cell morphology []

- Induction of apoptosis []

ANone: this compound is a complex macrocyclic alkaloid with the following characteristics:

- Molecular Formula: C32H36N2O5 []

- Molecular Weight: 532.64 g/mol []

- Spectroscopic Data: Detailed 1H and 13C NMR, IR, and mass spectrometry data have been reported. [, , , ] Key structural features include a cytochalasan skeleton with a macrocyclic ring, an indole group, and multiple chiral centers. [, , , ]

A: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [, , ] Key building blocks include:

- Nine units of acetate/malonate [, ]

- Three C1 units derived from methionine [, ]

- One unit of tryptophan [, ]

ANone: this compound exhibits a wide range of biological activities, including:

- Antifungal activity: ChA inhibits the growth of various fungi, including plant pathogens like Cytospora mali and Rhizoctonia solani. [, ]

- Phytotoxic activity: It can inhibit plant growth, exemplified by its effect on radish seedlings. []

- Cytotoxic activity: ChA displays cytotoxicity against various human cancer cell lines. [, , , ]

- Insecticidal activity: Studies have shown toxicity towards insects like Helicoverpa zea. []

- Nematicidal activity: ChA exhibits nematicidal activity against root-knot nematodes (Meloidogyne incognita). []

ANone: The structure of this compound significantly influences its activity. For example:

- Cytotoxicity: An epoxide ring between C-6 and C-7 or a double bond at C-6(12) in the chaetoglobosin structure appears to enhance cytotoxicity. []

- Phytotoxicity: Modifications to the macrocycle, particularly the presence of an epoxide ring, seem to be important for phytotoxic activity. []

- IgE-mediated serotonin release: Different structural modifications within the cytochalasin and chaetoglobosin classes can either enhance, inhibit, or have no effect on IgE-mediated serotonin release from rat basophilic leukemia cells. []

A: While specific formulation strategies haven't been extensively discussed in the provided research, this compound production and extraction have been optimized. Studies have explored various fermentation conditions and extraction solvents to improve the yield and purity of ChA. [, , ]

ANone: Various analytical techniques are employed for ChA analysis:

- High-Performance Liquid Chromatography (HPLC): This is a primary method for separating, identifying, and quantifying ChA in various matrices. [, , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler technique utilized for preliminary identification and separation of ChA. [, ]

- Mass Spectrometry (MS): MS techniques, including ESI-QTOF-MS/MS, are crucial for determining molecular weight, fragmentation patterns, and structural characterization. [, , , ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed structural information about ChA, including the connectivity and stereochemistry of atoms. [, , , , , ]

ANone: this compound exhibits toxicity in various models:

- Acute Toxicity: In mice, the LD50 of this compound administered subcutaneously ranges from 6.5 mg/kg to 17.8 mg/kg. []

- Organ Toxicity: Subcutaneous injection of ChA in mice has been linked to necrosis of the thymus and spleen and degeneration of spermatocytes in the testicles. []

ANone: Research on this compound and related compounds has spanned several decades, with key milestones including:

- Early Isolation and Characterization: this compound was first isolated and characterized from Chaetomium globosum in the 1970s. []

- Structure Elucidation: The complete structure of ChA, including its stereochemistry, was elucidated using NMR and X-ray crystallography. []

- Biosynthetic Studies: Research has identified the key enzymes and intermediates involved in the biosynthesis of ChA. [, , ]

- Discovery of Novel Analogs: Numerous Chaetoglobosin analogs with diverse structures and biological activities have been discovered from various fungal sources. [, , , , ]

ANone: Given its diverse biological activities, this compound holds potential applications in several fields:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)